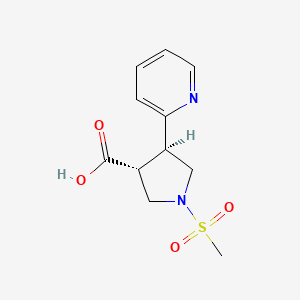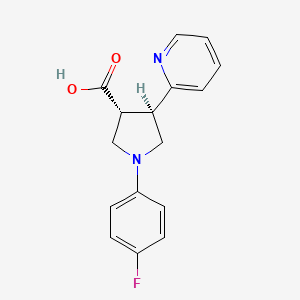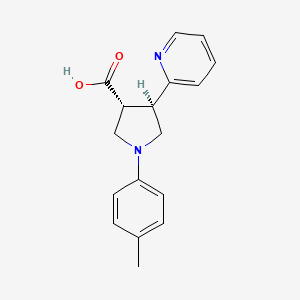![molecular formula C9H11NO3 B7983318 (1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7983318.png)
(1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a stereochemically complex compound belonging to the bicyclo[2.2.1]heptane family. This compound is characterized by its rigid bicyclic structure, which imparts unique chemical and physical properties. The presence of both carbamoyl and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group transformations to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it an ideal candidate for studying stereochemical effects and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows for the exploration of stereospecificity in biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential lead compound for drug discovery. Its ability to interact with biological targets through its functional groups can be exploited to design new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its rigid structure contributes to the mechanical properties of the resulting materials, making them suitable for various applications.
作用机制
The mechanism by which (1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its rigid structure and functional groups dictate its reactivity and selectivity. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target proteins and influence biological pathways.
相似化合物的比较
Similar Compounds
Norbornene: A structurally related compound with a similar bicyclic framework but lacking the carbamoyl and carboxylic acid groups.
Bicyclo[2.2.1]heptane: Another related compound with a saturated bicyclic structure, differing in the absence of the double bond and functional groups.
Uniqueness
(1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both carbamoyl and carboxylic acid groups. These features confer distinct chemical reactivity and biological activity compared to its analogs. The rigid bicyclic structure also contributes to its unique properties, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H2,10,11)(H,12,13)/t4-,5-,6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBMCNHIFPWAOF-DBRKOABJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(3R,4S)-4-amino-1-(4-pyridylmethyl)tetrahydro-1H-pyrrol-3-yl]methyl}-N,N-dimethylamine](/img/structure/B7983238.png)
![4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine](/img/structure/B7983240.png)
![2-Methyl-7-(methylamino)-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-one](/img/structure/B7983246.png)
![(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B7983274.png)
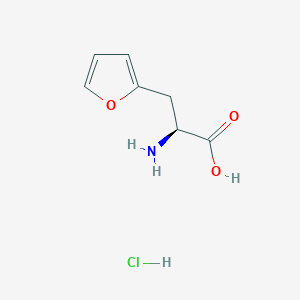
![(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7983290.png)
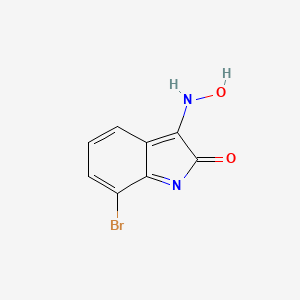
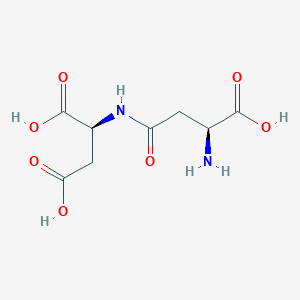
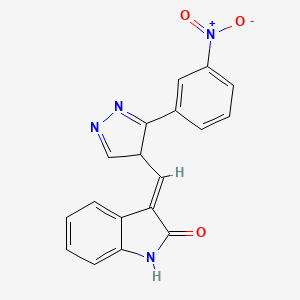
![[3,4-bis(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B7983309.png)

